NVP-BVU972

Übersicht

Beschreibung

Wirkmechanismus

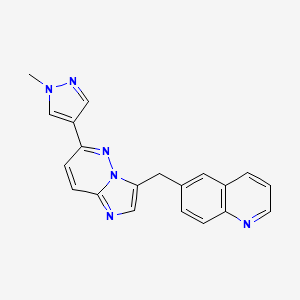

NVP-BVU972, also known as 6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase . This compound has been studied for its potential in cancer treatment due to its ability to inhibit the proliferation of cancer cells .

Target of Action

The primary target of this compound is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR) . This receptor plays a crucial role in embryonic development and wound healing .

Mode of Action

This compound inhibits the c-Met receptor by binding to it, thereby preventing its activation . This inhibition is effective against both the wild-type c-Met receptor and various mutant forms of the receptor . The compound has been shown to inhibit the phosphorylation of the c-Met receptor in a dose-dependent manner .

Biochemical Pathways

By inhibiting the c-Met receptor, this compound affects several downstream signaling pathways that are involved in cell proliferation, survival, and migration . These include the PI3K/AKT and MAPK/ERK pathways, which play key roles in cell growth and survival .

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solub

Biochemische Analyse

Biochemical Properties

NVP-BVU972 interacts with the Met kinase, a receptor for hepatocyte growth factor (HGF), and inhibits its activity . This interaction involves the binding of this compound to the Met kinase domain, with a key role played by the tyrosine residue at position 1230 (Y1230) .

Cellular Effects

This compound has been shown to inhibit the proliferation of cells expressing activated Met . It also inhibits HGF-stimulated activation of Met signaling, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Met kinase domain, inhibiting its activity . This inhibition affects the phosphorylation of Met, thereby altering gene expression and enzyme activation or inhibition within the cell .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit Met kinase activity, affecting the long-term cellular function

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available resources. Its interaction with the Met kinase suggests it may influence pathways involving this enzyme .

Subcellular Localization

Given its interaction with the Met kinase, it is likely that it localizes to areas where this enzyme is present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NVP-BVU972 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt strengen Protokollen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren umfasst die großtechnische chemische Synthese, Reinigung und Qualitätskontrollen. Die Verbindung wird typischerweise in fester Form hergestellt und unter kontrollierten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NVP-BVU972 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern und ihre chemischen Eigenschaften beeinflussen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Werte und die Verwendung von Lösungsmitteln, um die gewünschten Transformationen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound produzieren können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung des MET-Rezeptors und seine nachgeschalteten Signalwege zu untersuchen.

Biologie: In der Zell- und Molekularbiologieforschung eingesetzt, um die Rolle von MET bei Zellwachstum, Überleben und Metastasierung zu untersuchen.

Medizin: Als potenzieller Therapeutikum für die Behandlung von Krebserkrankungen untersucht, die eine abnorme MET-Signalgebung aufweisen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den MET-Rezeptor und verwandte Signalwege abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des MET-Rezeptors, einer Rezeptortyrosinkinase, die durch den Hepatozyten-Wachstumsfaktor aktiviert wird. Durch die Bindung an den MET-Rezeptor verhindert this compound seine Phosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege, die an Zellproliferation, Überleben und Metastasierung beteiligt sind. Diese Hemmung führt zu einem reduzierten Tumorwachstum und Metastasen in Krebsmodellen .

Wissenschaftliche Forschungsanwendungen

NVP-BVU972 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of the MET receptor and its downstream signaling pathways.

Biology: Employed in cellular and molecular biology research to investigate the role of MET in cell growth, survival, and metastasis.

Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant MET signaling.

Industry: Utilized in the development of new drugs targeting the MET receptor and related pathways

Vergleich Mit ähnlichen Verbindungen

NVP-BVU972 ist einzigartig in seiner hohen Selektivität und Wirksamkeit für den MET-Rezeptor. Ähnliche Verbindungen umfassen:

JNJ-38877605: Ein weiterer selektiver MET-Inhibitor in der klinischen Entwicklung.

PF-04217903: Ein MET-Inhibitor mit ähnlicher Selektivität und Wirksamkeit.

SGX523: Ein MET-Inhibitor, der in der klinischen Entwicklung eingestellt wurde.

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihren Bindungsarten, ihrer Wirksamkeit und ihren Sicherheitsprofilen unterscheiden. This compound zeichnet sich durch seine hohe Selektivität und Wirksamkeit aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNPRCUHHDYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657890 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185763-69-2 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?

A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []

Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?

A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.

Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?

A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []

Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?

A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.

- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.

- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)